molecular formula C7H5ClN2O2S2 B8405374 2-Sulfamoyl-4-chlorothieno[3,2-c]pyridine

2-Sulfamoyl-4-chlorothieno[3,2-c]pyridine

Cat. No. B8405374
M. Wt: 248.7 g/mol
InChI Key: USQSOCZNSLZOKH-UHFFFAOYSA-N
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Patent
US04731368

Procedure details

A solution of 2-sulfamoyl-4-chlorothieno[3,2-c]pyridine (0.87 g, 3.5 mmol) in 10 N sodium hydroxide (1.8 ml) diluted with water (7 ml) was heated at 100° C. for 5-10 hours. After cooling the reaction and acidification with concentrated hydrochloric acid, the precipitated product was collected by filtration. Recrystallization from hot dimethyl sulfoxide by dilution with ethanol gives 0.53 g (66% yield) of product; m.p. 299°-301° C.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[S:13][C:12]2[CH:11]=[CH:10][N:9]=[C:8](Cl)[C:7]=2[CH:6]=1)(=[O:4])(=[O:3])[NH2:2].Cl.[OH-:16].[Na+]>O>[S:1]([C:5]1[S:13][C:12]2[CH:11]=[CH:10][NH:9][C:8](=[O:16])[C:7]=2[CH:6]=1)(=[O:4])(=[O:3])[NH2:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC=2C(=NC=CC2S1)Cl
Name
Quantity
1.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot dimethyl sulfoxide by dilution with ethanol

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=2C(NC=CC2S1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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